N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of amides It features a furan ring, a methoxy-substituted phenyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of furan-2-ylmethanol with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and methoxyphenyl groups can contribute to the compound’s binding affinity and specificity. The amide group can participate in hydrogen bonding, further stabilizing interactions with molecular targets.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)-2-phenylacetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(furan-2-ylmethyl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
N-(furan-2-ylmethyl)-2-(4-chlorophenyl)acetamide: The presence of a chlorine atom can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO3 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H15NO3/c1-17-12-6-4-11(5-7-12)9-14(16)15-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H,15,16) |
InChI Key |
MYCLZXLZJJFDEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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